2-(But-2-ynyloxy)nicotinonitrile
Overview
Description
It belongs to the class of pyridine derivatives and was first synthesized by Bayer AG in 2001. This compound is characterized by its molecular formula C10H8N2O and a molecular weight of 172.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-ynyloxy)nicotinonitrile typically involves the reaction of nicotinonitrile with but-2-yn-1-ol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of nicotinonitrile to form the desired product . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(But-2-ynyloxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-ynyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-(But-2-ynyloxy)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(But-2-ynyloxy)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2-(But-2-ynyloxy)pyridine
- **2-(But-2-ynyloxy)benzene
- **2-(But-2-ynyloxy)quinoline
Uniqueness
2-(But-2-ynyloxy)nicotinonitrile stands out due to its unique combination of a pyridine ring and a but-2-ynyloxy group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrile group further enhances its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets .
Properties
IUPAC Name |
2-but-2-ynoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-3-7-13-10-9(8-11)5-4-6-12-10/h4-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMRBNRSKDPGEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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